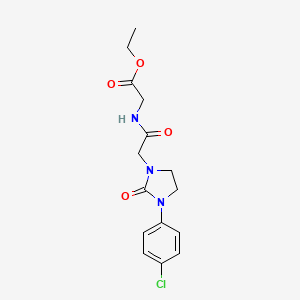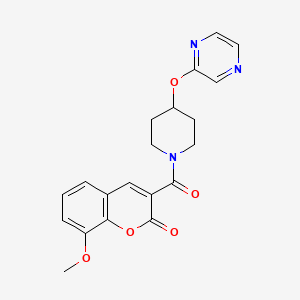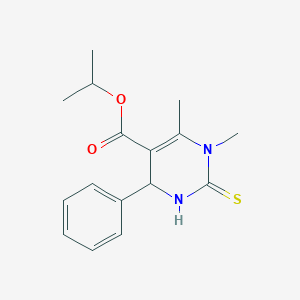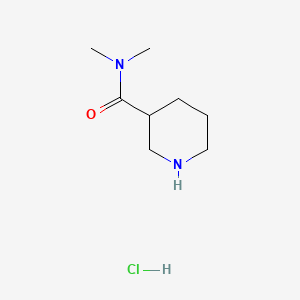![molecular formula C7H5N3O2 B2449362 [1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1555795-83-9](/img/structure/B2449362.png)
[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid” is a type of triazolopyridine, a class of nitrogenous heterocyclic compounds . These compounds are known for their versatility in the synthesis of various types of nitrogen-containing heterocycles . They are used as precursors of tautomeric 2-(diazomethyl)pyridines .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[1,5-a]pyridines can be achieved through the Bower procedure, which involves the oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . They can also be synthesized as precursors of diazo compounds and corresponding metal carbenoids .Molecular Structure Analysis
The molecular structure of [1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazolopyridines react with electrophiles in two contrasting ways: they can form 3-substituted triazolopyridines or undergo triazolo ring opening with loss of molecular nitrogen . They can also undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines .Aplicaciones Científicas De Investigación
- Tautomeric 2-(diazomethyl)pyridines : [1,2,3]Triazolo[1,5-a]pyridines act as precursors for tautomeric 2-(diazomethyl)pyridines, which find applications in diverse chemical transformations .
Medicinal and Biological Applications
a. Antileishmanial Activity:- Novel [1,2,3]Triazolo[1,5-a]pyridinium salts have been synthesized and tested for in vitro leishmanicidal activity against Leishmania infantum, Leishmania braziliensis, and Leishmania donovani parasites. These compounds exhibit promising results .
- Triazolo[1,5-a]pyridine derivatives have demonstrated a wide range of biological effects, including:
Chemosensors
- Tridentate ligands based on the triazolopyridine-pyridine nucleus, such as TPF, TPS, and TPT, have been tested as chemosensors for metal ions. Notably, ZnTPT+2 shows a particular response .
Safety and Hazards
Mecanismo De Acción
Target of Action
Triazolo-pyridines are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
Triazolo-pyridines are known to have a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with the triazolo-pyridine scaffold have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Action Environment
The stability and reactivity of triazolo-pyridines can be influenced by factors such as ph, temperature, and the presence of other chemical species .
Propiedades
IUPAC Name |
triazolo[1,5-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-3-8-9-10(6)4-5/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVIMWOPHNQLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

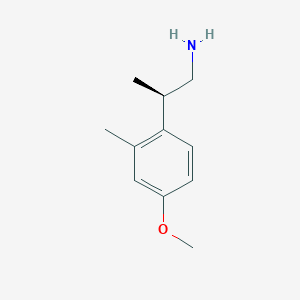
![3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid](/img/structure/B2449285.png)

![3-(4-fluorophenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449288.png)



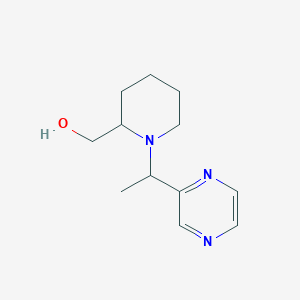
![4-allyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2449293.png)

